molecular formula C15H13F3N2O2 B590859 Laflunimus CAS No. 147076-36-6

Laflunimus

Cat. No.: B590859
CAS No.: 147076-36-6
M. Wt: 310.27 g/mol
InChI Key: GDHFOVCRYCPOTK-QBFSEMIESA-N
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Description

Laflunimus is a small molecule drug known for its immunosuppressive properties. It is an analogue of the active metabolite of Leflunomide, A77 1726. This compound is an orally active inhibitor of dihydroorotate dehydrogenase (DHODH) and prostaglandin endoperoxide H synthase (PGHS) -1 and -2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laflunimus can be synthesized through a series of chemical reactions involving the introduction of trifluoromethyl groups and the formation of a pyrimidine ring. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Laflunimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Laflunimus has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme inhibition and chemical reactions involving pyrimidine derivatives.

    Biology: Investigated for its effects on cellular processes and immune responses.

    Medicine: Explored for its potential in treating diseases such as type 2 diabetes, neuralgia, and spinal cord injuries.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Laflunimus exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, such as immune cells . Additionally, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABAA) receptor, enhancing its inhibitory effects on neuronal activity .

Comparison with Similar Compounds

Laflunimus is unique in its dual mechanism of action, targeting both DHODH and GABAA receptors. Similar compounds include:

This compound stands out due to its enhanced potency and dual targeting mechanism, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHFOVCRYCPOTK-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147076-36-6
Record name Laflunimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAFLUNIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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